molecular formula C14H22N2O3 B6324157 H-D-Lys(Z)-ol CAS No. 661481-01-2

H-D-Lys(Z)-ol

Cat. No. B6324157
CAS RN: 661481-01-2
M. Wt: 266.34 g/mol
InChI Key: VCIWOXCDTQASKH-CYBMUJFWSA-N
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Description

“H-D-Lys(Z)-ol” is a derivative of the amino acid lysine . It is also known as N6-carbobenzyloxy-L-lysine .


Synthesis Analysis

“H-D-Lys(Z)-ol” is commonly used as a reagent in the synthesis of peptides . It serves as a reactant for the synthesis of various peptides such as boc-Glu(OBzl)-Lys(Z)-OH and tert-butyl-6-(((benzyloxy)carbonyl)amino)-2-bromohexanoate .


Molecular Structure Analysis

The molecular formula of “H-D-Lys(Z)-ol” is C14H20N2O4 . The molecular weight is 280.32 g/mol . The IUPAC name is (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid .


Chemical Reactions Analysis

“H-D-Lys(Z)-ol” is a lysine derivative and is used in various scientific experiments due to its unique physical and chemical properties .


Physical And Chemical Properties Analysis

“H-D-Lys(Z)-ol” has a molecular weight of 280.32 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .

Safety and Hazards

Specific safety and hazard information for “H-D-Lys(Z)-ol” is not available in the resources .

Future Directions

“H-D-Lys(Z)-ol” is used in various scientific experiments due to its unique physical and chemical properties . It is used as a reagent in the synthesis of peptides , indicating its potential for future research in peptide synthesis.

properties

IUPAC Name

benzyl N-[(5R)-5-amino-6-hydroxyhexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWOXCDTQASKH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Lys(Z)-ol

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